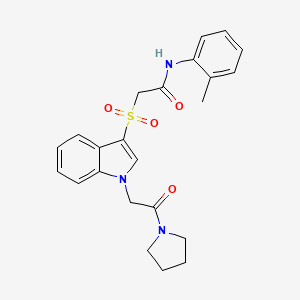

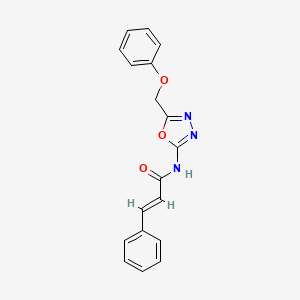

2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-(o-tolyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-(o-tolyl)acetamide is a synthetic molecule that appears to be related to various acetamide derivatives with potential pharmacological properties. While the specific compound is not directly mentioned in the provided papers, the structural motifs and synthetic strategies discussed can provide insights into its characteristics and potential synthesis.

Synthesis Analysis

The synthesis of related acetamide derivatives is well-documented in the literature. For instance, the synthesis of 2-(pyridin-2-yl)-N,N-diphenylacetamides involves the use of synthetic routes that could be adapted for the synthesis of the compound . Additionally, the synthesis of 2-oxo-2-(phen-1-ylpyrrol-2-yl)acetamides as potential anxiolytic agents involves isosteric replacement, which could be a strategy employed in the synthesis of the target compound . Moreover, the synthesis of N-[2-(1-pyrrolidinyl)ethyl]acetamides as opioid kappa agonists provides a precedent for incorporating the pyrrolidinyl group into the acetamide framework .

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often confirmed by spectroscopic methods and X-ray crystallography . The presence of an indolyl ring, a pyrrolidinyl group, and a sulfonyl moiety in the target compound suggests a complex structure that could exhibit interesting binding properties, as seen in related compounds with benzodiazepine receptor affinity .

Chemical Reactions Analysis

Chemical oxidation of acetamide derivatives can lead to a variety of products, as demonstrated by the oxidation of 2-(pyridin-2-yl)-N,N-diphenylacetamides . The target compound may also undergo similar oxidation reactions, potentially yielding multiple products that could be isolated and characterized.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives can be inferred from related compounds. For example, the affinity of certain acetamide derivatives for the benzodiazepine receptor suggests that the target compound may also interact with biological targets . The potency and selectivity of N-[2-(1-pyrrolidinyl)ethyl]acetamides as kappa-opioid agonists indicate that the target compound might exhibit similar biological activities .

Applications De Recherche Scientifique

Medicinal Chemistry and Drug Discovery

CNS Drug Development

Functional chemical groups, including those found in 2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-(o-tolyl)acetamide, are identified as potential lead molecules for the synthesis of compounds with CNS activity. This highlights the compound's relevance in developing treatments for CNS disorders, where such chemical structures may influence the synthesis of novel CNS-acting drugs (Saganuwan, 2017).

Role in Pyrrolidine Derivatives

The pyrrolidine moiety, a core part of this compound, is extensively used in medicinal chemistry to derive compounds for treating human diseases. The interest in such a scaffold is due to its ability to efficiently explore the pharmacophore space, contribute to stereochemistry, and increase three-dimensional coverage, which is crucial for the activity of central nervous system agents. This includes the synthesis and biological activity exploration of enantiomerically pure derivatives, underscoring the direct relationship between the stereochemistry of these compounds and their pharmacological properties (Veinberg et al., 2015).

Sulfonamide Derivatives in Drug Design

Sultams, the sulfur analogs of lactams to which this compound is related, demonstrate a wide range of medicinal activities. While extensive synthetic efforts have been documented, the bioactivities of sultams, including this specific compound, warrant further investigation due to their potential as drug candidates. The review emphasizes the need for in-depth research on sultam derivatives, pointing towards the development of new drugs by exploring these sulfur-containing cyclic amides (Okwuchukwu & Bandyopadhyay, 2020).

Propriétés

IUPAC Name |

N-(2-methylphenyl)-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]sulfonylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O4S/c1-17-8-2-4-10-19(17)24-22(27)16-31(29,30)21-14-26(20-11-5-3-9-18(20)21)15-23(28)25-12-6-7-13-25/h2-5,8-11,14H,6-7,12-13,15-16H2,1H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBPQQGWPQQPUHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-(o-tolyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-Methoxyphenyl)methyl]-3-methylurea](/img/structure/B2521764.png)

![N-(3,5-dimethoxyphenyl)-2-[7-(3,4-dimethylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2521766.png)

![2-(4-chlorophenyl)-N-{1-[4-(2-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}acetamide](/img/structure/B2521768.png)

![1-(Hydroxymethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B2521773.png)

![2-[3-(4-ethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2521776.png)

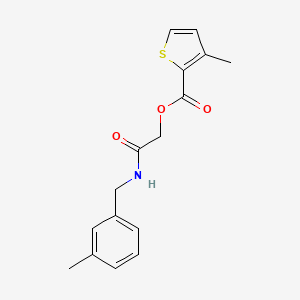

![N-(2,4-difluorophenyl)-2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2521778.png)

![4-[butyl(ethyl)sulfamoyl]-N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2521779.png)

![N-(4-acetamidophenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2521785.png)

![2-[(1-Methanesulfonylazetidin-3-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2521786.png)